molecular formula C12H23NO3 B8059555 tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate

tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate

Cat. No.: B8059555
M. Wt: 229.32 g/mol
InChI Key: MCKPDOKMSMTHGK-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate is a versatile chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Its core structure incorporates a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a fundamental and highly stable protecting group in organic synthesis that shields the amine functionality during multi-step synthetic sequences . The simultaneous presence of a hydroxyethyl chain on the cyclopentyl ring provides a valuable synthetic handle, allowing researchers to further functionalize the molecule through reactions such as esterification or etherification, or to serve as a linker. This molecular architecture makes it a valuable building block for the synthesis of more complex target molecules. In drug design, carbamate functionalities are strategically used as stable surrogates for peptide bonds, often leading to improved metabolic stability and enhanced permeability across cellular membranes compared to their peptide counterparts . Researchers can leverage this intermediate in the exploration of novel therapeutic agents, particularly in constructing key fragments for potential enzyme inhibitors. The compound is representative of a class of molecules utilized in the development of targeted therapies, analogous to intermediates used in the discovery of potent, selective bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-5-4-9(8-10)6-7-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKPDOKMSMTHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Cyclopentylamine Derivatives

The most straightforward method involves reacting 3-(2-hydroxyethyl)cyclopentylamine with tert-butyl chloroformate (Boc-Cl) under basic conditions . This classic carbamate synthesis proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc-Cl:

General Procedure :

  • Dissolve 3-(2-hydroxyethyl)cyclopentylamine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (Et<sub>3</sub>N, 1.2 equiv) as a base to scavenge HCl.

  • Slowly add Boc-Cl (1.1 equiv) at 0°C under nitrogen.

  • Warm to room temperature and stir for 6–12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography.

Key Parameters :

  • Yield : 75–85% (estimated from analogous syntheses) .

  • Solvent : DCM or THF.

  • Temperature : 0°C → RT.

Advantages : High reproducibility and scalability.
Limitations : Requires anhydrous conditions and generates stoichiometric HCl.

Enzymatic Transesterification

Biocatalytic methods offer greener alternatives. Lipases (e.g., Candida antarctica Lipase B) catalyze carbamate formation via transesterification between activated carbonates and alcohols :

Reaction Design :

  • Prepare a solution of 3-(2-hydroxyethyl)cyclopentylamine and vinyl tert-butyl carbonate (1.2 equiv) in toluene:THF (3:1).

  • Add immobilized lipase (10% w/w) and stir at 40°C for 24–48 hours.

  • Filter the enzyme and concentrate the mixture.

  • Purify via recrystallization.

Optimized Conditions :

ParameterValue
Enzyme Loading10% w/w
SolventToluene:THF (3:1)
Temperature40°C
Reaction Time24–48 hours
Yield60–70%

Advantages : Mild conditions, minimal byproducts.
Challenges : Enzyme cost and slower reaction kinetics.

Three-Component Coupling with CO<sub>2</sub>

A modern approach utilizes CO<sub>2</sub> as a carbonyl source in a one-pot reaction :

Procedure :

  • Charge 3-(2-hydroxyethyl)cyclopentylamine (1.0 equiv), Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv), and TBAI (0.1 equiv) in anhydrous DMF.

  • Bubble CO<sub>2</sub> through the solution for 30 minutes.

  • Add tert-butyl bromide (1.5 equiv) and heat at 60°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify.

Performance Metrics :

  • Yield : 65–75% .

  • Key Catalysts : Cs<sub>2</sub>CO<sub>3</sub> (base), TBAI (phase-transfer agent).

  • CO<sub>2</sub> Pressure : Atmospheric.

Advantages : Atom-economical, uses CO<sub>2</sub> as a feedstock.
Limitations : Requires strict moisture exclusion.

Indium-Catalyzed Carbamate Formation

Indium-mediated reactions provide a catalytic route under mild conditions :

Synthetic Route :

  • Mix 3-(2-hydroxyethyl)cyclopentylamine (1.0 equiv), Boc-Cl (1.1 equiv), and indium powder (5 mol%) in acetonitrile.

  • Stir at 50°C for 8 hours.

  • Filter through Celite and concentrate.

  • Purify via flash chromatography.

Reaction Profile :

ParameterValue
Catalyst Loading5 mol% In
SolventAcetonitrile
Temperature50°C
Yield80–85%

Advantages : Low catalyst loading, high selectivity.
Challenges : Limited substrate scope data.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (h)ScalabilityGreen Metrics
Boc Protection 75–850–256–12HighModerate
Enzymatic 60–704024–48ModerateHigh
CO<sub>2</sub> Coupling 65–756012HighHigh
Indium-Catalyzed 80–85508ModerateModerate

Key Takeaways :

  • Boc Protection remains the benchmark for reliability.

  • Enzymatic Methods excel in sustainability but require optimization for industrial use.

  • CO<sub>2</sub> Utilization aligns with green chemistry principles.

  • Indium Catalysis offers high yields but needs further mechanistic study.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbamate group to yield the corresponding amine.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, reflux conditions.

    Substitution: Nucleophiles like amines in the presence of a base, room temperature to mild heating.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate is used as a protecting group for amines. Its stability under various reaction conditions makes it valuable for multi-step syntheses.

Biology

The compound is studied for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting proteases and kinases.

Industry

The compound finds applications in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate exerts its effects involves the hydrolysis of the carbamate group. This reaction releases the active amine, which can interact with molecular targets such as enzymes or receptors. The hydrolysis is typically catalyzed by esterases or other hydrolases present in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Ring Variation Key Functional Groups Applications/Reactivity
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate Cyclopentyl, 3-position Boc, 2-hydroxyethyl Hydrogen bonding, solubility, drug intermediates
tert-butyl (3-oxocyclopentyl)carbamate Cyclopentyl, 3-oxo group Boc, ketone Oxidation reactions, ketone intermediates
tert-butyl N-[3-(bromomethyl)cyclopentyl]carbamate Cyclopentyl, 3-bromomethyl Boc, bromine Nucleophilic substitution reactions
tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate Cyclopentyl, 3-hydroxymethyl Boc, hydroxymethyl Shorter chain, higher solubility
tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate Cyclobutyl ring Boc, 2-hydroxyethyl Increased ring strain, altered conformation
tert-butyl N-[(3-(aminomethyl)benzyl]carbamate Aromatic benzyl group Boc, aminomethyl Aromatic interactions, amide synthesis

Physicochemical Properties

  • Solubility: The 2-hydroxyethyl group in the target compound improves water solubility compared to non-polar substituents like bromomethyl or aromatic analogs . However, hydroxymethyl derivatives (e.g., ) may exhibit marginally higher solubility due to reduced hydrophobicity from a shorter chain.
  • Stability : The Boc group is stable under basic conditions but cleaved under acidic conditions. Substituents like hydroxyethyl may influence Boc stability if proximal acidic protons participate in side reactions.

Biological Activity

tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses structural features that enable it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{12}H_{23}N_{1}O_{3}
  • Molecular Weight : 229.32 g/mol

This compound features a tert-butyl group, a cyclopentyl group, and a hydroxyethyl substituent, which contribute to its unique reactivity and biological interactions.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The carbamate group can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, which may lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells. For instance, a related carbamate demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231, where treatment led to reduced cell viability and increased apoptosis markers such as caspase-3 activation .
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in pathways involving cyclin-dependent kinases (CDKs). Inhibitors targeting CDKs have been explored for their role in cancer therapy due to their involvement in cell cycle regulation .

Case Studies

  • Antitumor Effects : In vitro studies using MDA-MB-231 cells treated with this compound showed a dose-dependent decrease in cell viability. A concentration of 10 μM resulted in a 55% reduction in cell viability after three days .
  • Mechanistic Insights : The compound's interaction with the CDK9 enzyme was assessed through binding affinity studies, revealing a significant inhibition at micromolar concentrations. This suggests its potential role in modulating cell proliferation pathways .

Comparative Analysis

A comparative analysis of this compound with other similar compounds highlights its unique properties:

Compound NameBiological ActivityMechanism of Action
This compoundAntitumor, Enzyme InhibitionCovalent bond formation with nucleophiles
tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamateAntitumorSelective CDK inhibition
tert-butyl N-(2-oxoethyl)carbamateEnzyme inhibitionNon-covalent interactions with targets

Q & A

Synthesis and Reaction Optimization

1.1 Basic: What are the standard synthetic routes for preparing tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate? Answer: The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) reacting with 3-(2-hydroxyethyl)cyclopentylamine. A base (e.g., triethylamine) is used to neutralize HCl generated during the reaction. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed under anhydrous conditions at 0–25°C. Reaction progress is monitored by TLC or HPLC .

1.2 Advanced: How can reaction yields be optimized when steric hindrance from the cyclopentyl group limits efficiency? Answer: Strategies include:

  • Solvent optimization: Switching to polar aprotic solvents (e.g., DMF) to improve solubility.
  • Temperature control: Gradual warming from 0°C to room temperature to reduce side reactions.
  • Catalytic additives: Using DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling.
  • Microwave-assisted synthesis: Enhancing reaction rates and yields through controlled dielectric heating .

Structural Characterization

2.1 Basic: Which analytical techniques are critical for confirming the structure of this compound? Answer:

  • NMR spectroscopy: ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H) and hydroxyethyl protons (δ ~3.6–4.0 ppm).
  • Mass spectrometry (HRMS): Confirm molecular ion peaks matching the molecular formula (C₁₃H₂₅NO₃).
  • IR spectroscopy: Identify carbamate C=O stretch (~1700 cm⁻¹) and O–H stretch (~3400 cm⁻¹) .

2.2 Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry for the cyclopentyl substituents? Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine absolute configuration. Crystals are grown via slow evaporation in solvents like ethyl acetate/hexane. Hydrogen bonding between the hydroxyethyl group and carbamate oxygen may stabilize the crystal lattice, aiding in data collection .

Stability and Reactivity

3.1 Basic: Under what conditions is the carbamate group prone to cleavage? Answer: The tert-butyl carbamate (Boc) group is stable under basic and nucleophilic conditions but cleaved by strong acids (e.g., TFA in DCM) or prolonged exposure to HCl in dioxane. The hydroxyethyl group may necessitate milder acidic conditions (e.g., 10% TFA) to avoid side reactions .

3.2 Advanced: How does the hydroxyethyl group influence the compound’s reactivity in nucleophilic substitutions? Answer: The hydroxyethyl side chain can participate in intramolecular hydrogen bonding, reducing nucleophilicity of the carbamate oxygen. However, it may act as a leaving group in SN2 reactions under basic conditions. Computational studies (DFT) can model transition states to predict regioselectivity .

Biological and Pharmacological Applications

4.1 Basic: What role does this compound play in medicinal chemistry research? Answer: It serves as a versatile intermediate for:

  • Prodrug synthesis: The Boc group protects amines during multi-step syntheses.
  • Enzyme inhibitor design: The hydroxyethyl group mimics natural substrates in kinases or proteases.
  • Peptide mimetics: Cyclopentyl scaffolds provide conformational rigidity .

4.2 Advanced: How can molecular docking studies predict interactions between this compound and DPP-IV for diabetes research? Answer: Docking with AutoDock Vina or Schrödinger Maestro can simulate binding to DPP-IV’s active site. Key parameters:

  • Hydrogen bonding: Hydroxyethyl forms interactions with Ser630 or Tyr546.
  • Hydrophobic pockets: The tert-butyl group occupies the S1 specificity pocket.
  • Free energy calculations (MM/GBSA): Validate binding affinity predictions .

Data Contradictions and Resolution

5.1 Advanced: How to address discrepancies in reported solubility data for this compound? Answer: Conflicting solubility profiles may arise from polymorphic forms or residual solvents. Mitigation strategies:

  • Standardized protocols: Use USP buffers (pH 1.2–7.4) for equilibrium solubility measurements.
  • DSC/TGA: Identify polymorph transitions affecting solubility.
  • Particle size reduction: Nano-milling to enhance dissolution rates .

Safety and Handling

6.1 Basic: What safety precautions are recommended for handling this compound? Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage: Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) .

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